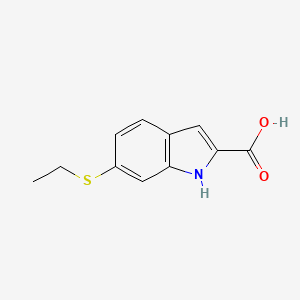
6-(ethylthio)-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would involve identifying the compound’s chemical structure, including its molecular formula and the arrangement of atoms and bonds.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.科学的研究の応用
1. Electrochemical Copolymerization and Catalysis
6-(Ethylthio)-1H-Indole-2-carboxylic acid and similar compounds, such as indole-6-carboxylic acid (ICA), have been utilized in electrochemical copolymerization processes. In a study, ICA and 3,4-ethylenedioxythiophene (EDOT) were copolymerized on stainless steel electrodes. The resulting poly(indole-6-carboxylic acid-co-3,4-ethylenedioxythiophene) showed promising applications in catalysis, particularly for methanol oxidation, demonstrating its potential in electrocatalyst support materials (Wu et al., 2015).
2. Synthetic Intermediates
Compounds structurally related to 6-(Ethylthio)-1H-Indole-2-carboxylic acid, such as ethyl 4-, 6- and 7-formyl-1H-indole-2-carboxylates, have been synthesized from 2-ethoxycarbonyl-1H-indole-4-, 6- and 7-methanesulfonic acids. These synthetic intermediates are useful in organic chemistry for various transformations, highlighting the versatility of indole-2-carboxylic acid derivatives (Pete et al., 2006).
3. Oligomerization and Chemical Synthesis
Indole derivatives, including those similar to 6-(Ethylthio)-1H-Indole-2-carboxylic acid, have been used in oligomerization reactions with thiols. These reactions yield complex compounds like 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole-5-carboxylic acid, indicating the potential of these derivatives in creating new molecular structures (Mutulis et al., 2008).
4. Synthesis and Characterization of Derivatives
A series of 3-[N, N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids were synthesized from 1-Propyl-1H-indole-2-carboxylic acid, a compound structurally similar to 6-(Ethylthio)-1H-Indole-2-carboxylic acid. These derivatives have been characterized and explored for their antibacterial and antifungal activities, demonstrating the biomedical potential of indole-2-carboxylic acid derivatives (Raju et al., 2015).
5. Application in Electrochromic Devices
Indole derivatives like poly(indole-6-carboxylic acid) have been investigated for use in electrochromic devices (ECDs). These materials exhibit fast switching times and high optical contrast, demonstrating the potential of indole derivatives in the development of new electrochromic materials (Nie et al., 2010).
Safety And Hazards
This would involve assessing the compound’s toxicity and any risks associated with its handling and disposal.
将来の方向性
This would involve discussing potential areas for further research, such as new synthetic methods, applications, or modifications of the compound.
For a specific compound like “6-(ethylthio)-1H-indole-2-carboxylic acid”, you would need to consult scientific literature or databases for information. If the compound is novel or not widely studied, it may be necessary to conduct original research to obtain this information. Please consult with a chemist or a relevant expert for more detailed and specific information.
特性
IUPAC Name |
6-ethylsulfanyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-2-15-8-4-3-7-5-10(11(13)14)12-9(7)6-8/h3-6,12H,2H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQSBIBCZROABS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC2=C(C=C1)C=C(N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(ethylthio)-1H-indole-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

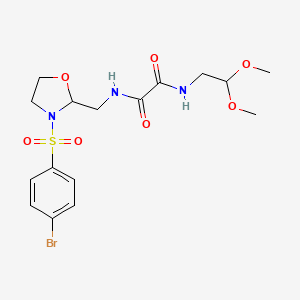
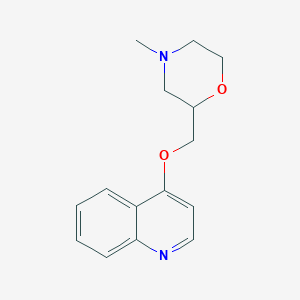
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2412402.png)
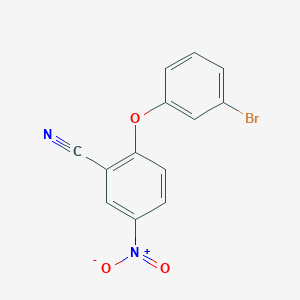
![Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2412405.png)
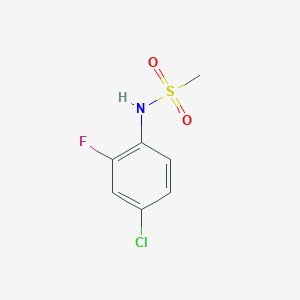
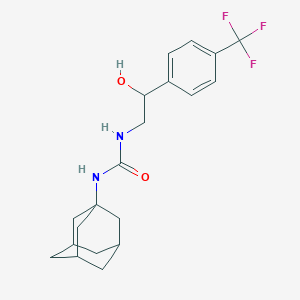
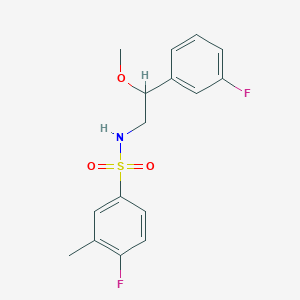
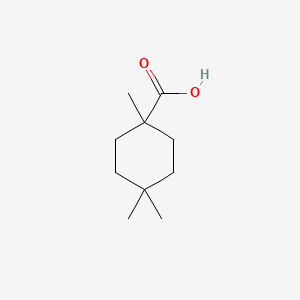
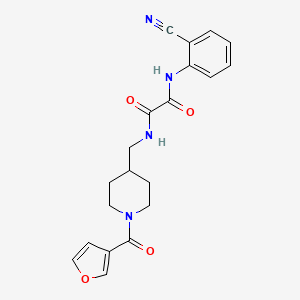
![4-[(E)-(cycloheptylimino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2412414.png)
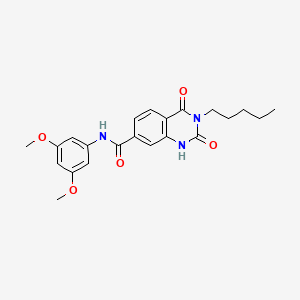
![4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2412418.png)
![{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B2412419.png)